

Application Notes and Protocols: Synergistic Effects of GSK2556286 and Pretomanid in *Mycobacterium tuberculosis*

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Compound of Interest

Compound Name: GSK2556286

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synergistic potential between **GSK2556286** and pretomanid for the treatment of tuberculosis (TB). Detailed protocols for assessing this synergy in vitro and a summary of in vivo efficacy data are presented to guide further research and development in this area.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of *Mycobacterium tuberculosis* (Mtb) necessitates the development of novel therapeutic regimens. Combining drugs with different mechanisms of action is a cornerstone of effective TB therapy, aiming to enhance bactericidal activity, shorten treatment duration, and prevent the development of resistance. **GSK2556286**, a novel cholesterol-dependent Mtb inhibitor, and pretomanid, a nitroimidazole with activity against both replicating and non-replicating bacilli, represent a promising combination.

GSK2556286 is a first-in-class antitubercular agent that acts via the membrane-bound adenylyl cyclase Rv1625c in Mtb.[1] This leads to a significant increase in intracellular cyclic AMP (cAMP) levels, which in turn disrupts cholesterol metabolism, a crucial process for Mtb survival within the host macrophage.[1][2][3][4] **GSK2556286** is particularly effective against

intracellular Mtb residing in macrophages, where cholesterol is a primary carbon source.[5][6][7][8][9]

Pretomanid is a prodrug that requires activation by the deazaflavin-dependent nitroreductase (Ddn) enzyme in Mtb.[10][11] Its mechanism of action is twofold: under aerobic conditions, it inhibits the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.[10][11][12] Under anaerobic conditions, characteristic of the core of tuberculous granulomas, it releases nitric oxide, which acts as a respiratory poison.[10][11]

The distinct and complementary mechanisms of these two agents suggest a strong potential for synergistic interaction, targeting different metabolic pathways and physiological states of Mtb.

Data Presentation

In Vivo Efficacy of GSK2556286 and Pretomanid Combination Therapy

Studies in mouse models of chronic TB infection have demonstrated the enhanced efficacy of combining **GSK2556286** with pretomanid, often in conjunction with bedaquiline (BPa). The addition of **GSK2556286** to a BPa regimen (BPaG) has shown a significant increase in bactericidal activity compared to the BPa combination alone.[5]

Treatment Regimen	Duration	Mouse Model	Mean Log10 CFU/Lung
BP _a (Bedaquiline + Pretomanid)	2 months	BALB/c	Not explicitly stated, but higher than BP _a G
BP _a G (Bedaquiline + Pretomanid + GSK2556286)	2 months	BALB/c	Significantly lower than BP _a alone[5]
BP _a L (Bedaquiline + Pretomanid + Linezolid)	1 month	C3HeB/FeJ	~2.5[13]
BP _a G (Bedaquiline + Pretomanid + GSK2556286)	1 month	C3HeB/FeJ	~3.0[13]
BP _a L (Bedaquiline + Pretomanid + Linezolid)	2 months	C3HeB/FeJ	Undetectable[13]
BP _a G (Bedaquiline + Pretomanid + GSK2556286)	2 months	C3HeB/FeJ	~1.5[13]

Note: The data presented is a summary from published studies and direct quantitative comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

Protocol 1: Checkerboard Assay for In Vitro Synergy Testing

The checkerboard assay is a standard method to quantify the synergistic, additive, indifferent, or antagonistic effects of a two-drug combination.

Objective: To determine the Fractional Inhibitory Concentration Index (FICI) for the **GSK2556286** and pretomanid combination against *M. tuberculosis*.

Materials:

- M. tuberculosis strain (e.g., H37Rv)
- Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80. For **GSK2556286**, which has cholesterol-dependent activity, cholesterol should be added to the medium at a suitable concentration.
- **GSK2556286** and pretomanid stock solutions
- Sterile 96-well microtiter plates
- Resazurin sodium salt solution (for viability assessment)

Methodology:

- Preparation of Drug Dilutions:
 - Prepare serial twofold dilutions of **GSK2556286** and pretomanid in 7H9 broth. The concentration range should span from above to below the predetermined Minimum Inhibitory Concentration (MIC) of each drug.
 - In a 96-well plate, add 50 µL of the **GSK2556286** dilutions horizontally and 50 µL of the pretomanid dilutions vertically. This creates a matrix of drug concentrations.
 - Include wells with each drug alone (for MIC determination) and drug-free wells as growth controls.
- Inoculum Preparation:
 - Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
 - Dilute the culture to a final concentration of approximately 5×10^5 CFU/mL.
- Inoculation and Incubation:
 - Add 100 µL of the bacterial inoculum to each well of the 96-well plate.

- Seal the plates and incubate at 37°C for 7-14 days.
- Assessment of Inhibition:
 - After incubation, add 30 µL of resazurin solution to each well and incubate for a further 24-48 hours.
 - A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the drug that prevents this color change.
- Calculation of FICI:
 - The FICI is calculated as follows: $FICI = FIC \text{ of GSK2556286} + FIC \text{ of Pretomanid}$ Where $FIC = (MIC \text{ of drug in combination}) / (MIC \text{ of drug alone})$
 - Interpretation of FICI values:
 - ≤ 0.5 : Synergy
 - $0.5 \text{ to } 4.0$: Indifference
 - 4.0 : Antagonism

Protocol 2: Time-Kill Curve Assay

Time-kill curve assays provide a dynamic assessment of the bactericidal or bacteriostatic activity of antimicrobial agents over time.

Objective: To evaluate the rate of killing of *M. tuberculosis* by **GSK2556286** and pretomanid, alone and in combination.

Materials:

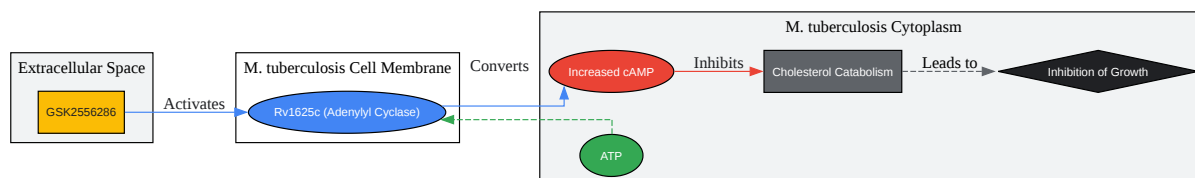
- *M. tuberculosis* strain (e.g., H37Rv)
- Middlebrook 7H9 broth with appropriate supplements (including cholesterol)
- **GSK2556286** and pretomanid at fixed concentrations (e.g., at their MIC or multiples of the MIC)
- Sterile culture tubes
- Middlebrook 7H10 or 7H11 agar plates for CFU enumeration

Methodology:

- Inoculum Preparation:
 - Prepare a mid-log phase culture of *M. tuberculosis* as described for the checkerboard assay.
 - Dilute the culture to a starting inoculum of approximately 1×10^6 CFU/mL in several culture tubes.
- Drug Exposure:
 - Add **GSK2556286**, pretomanid, or the combination of both to the respective culture tubes at the desired concentrations.
 - Include a drug-free tube as a growth control.
- Sampling and Plating:
 - Incubate all tubes at 37°C with shaking.

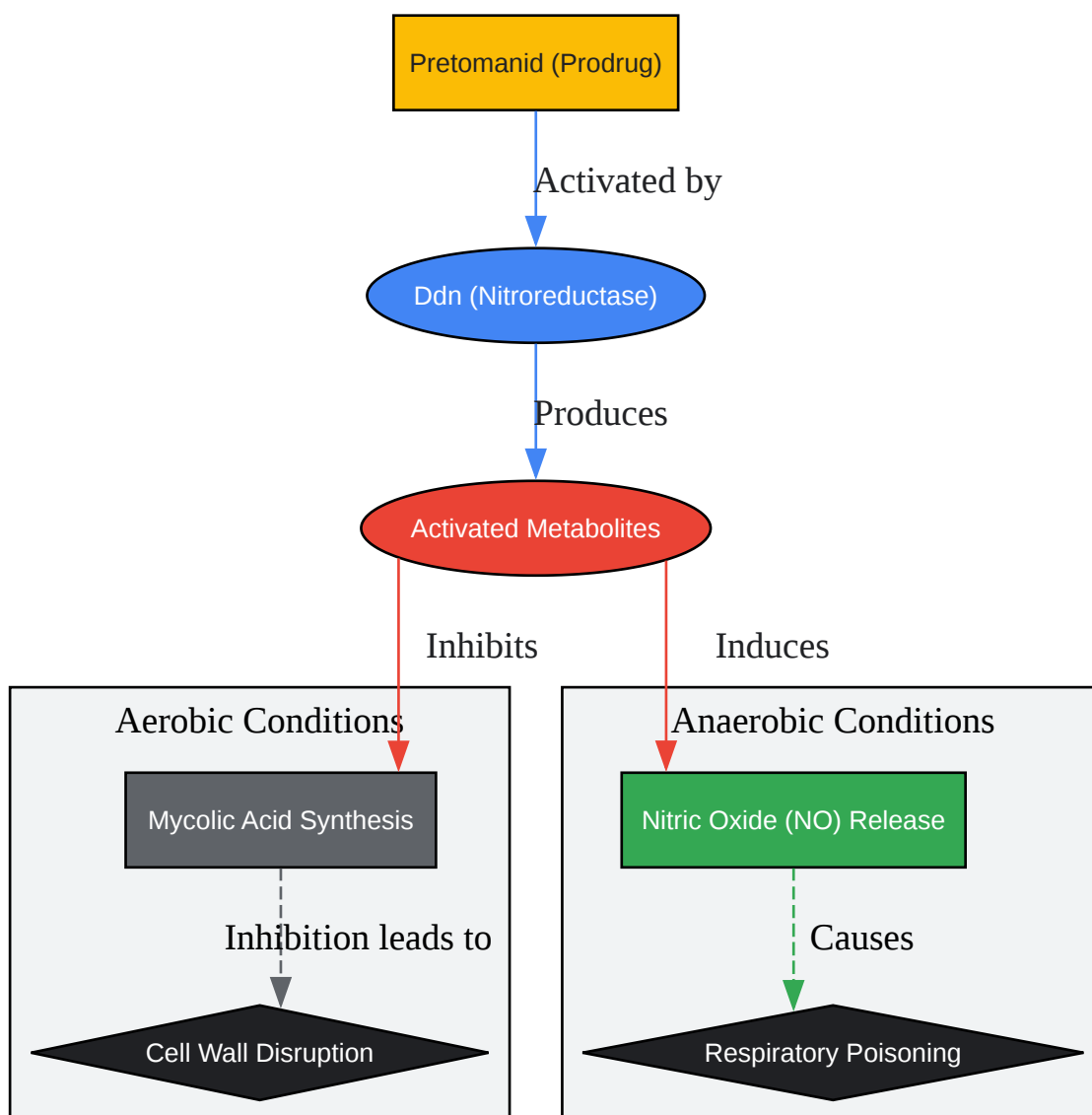
- At predetermined time points (e.g., 0, 2, 4, 7, 10, and 14 days), withdraw an aliquot from each tube.
- Prepare serial tenfold dilutions of each aliquot and plate onto 7H10/7H11 agar plates.
- CFU Enumeration and Analysis:
 - Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
 - Count the number of colonies on each plate to determine the CFU/mL at each time point.
 - Plot the log₁₀ CFU/mL versus time for each condition.
 - Synergy is typically defined as a ≥ 2 -log₁₀ decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.

Visualizations



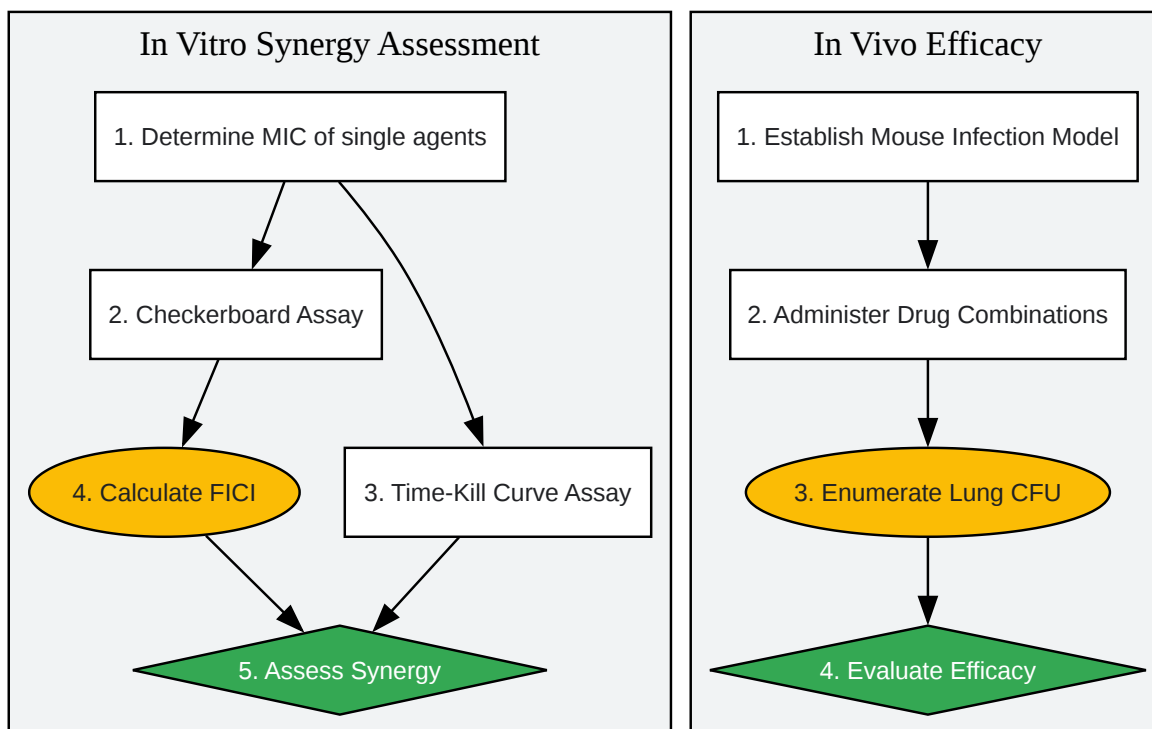
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Caption: Mechanism of action of **GSK2556286** in *M. tuberculosis*.



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Caption: Dual mechanism of action of Pretomanid in *M. tuberculosis*.



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Caption: Workflow for assessing **GSK2556286** and pretomanid synergy.

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